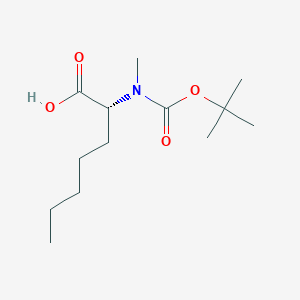

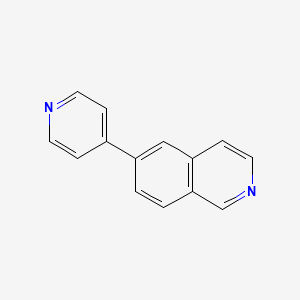

![molecular formula C14H15ClN2O2S B2990379 (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide CAS No. 1006287-06-4](/img/structure/B2990379.png)

(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[d]thiazole derivatives have been studied for their potential as antimycobacterial agents . They are designed and synthesized in combination with piperazine and various 1,2,3 triazoles .

Synthesis Analysis

The synthesis of these derivatives involves the use of 1 H NMR, 13 C NMR, HPLC and MS spectral analysis . A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives include 1,3-dipolar cycloaddition . The arylbenzothiazolylether diazonium salts are used as dual-function reagents in a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds .科学的研究の応用

Thiazolides as Anti-Infective Agents

Thiazolides, including derivatives like nitazoxanide and its variants, are known for their wide-ranging anti-infective properties. These compounds, modified with different functional groups including chloro, bromo, and others, exhibit activities against various pathogens such as helminths, protozoa, enteric bacteria, and viruses. They have been shown to possess multiple mechanisms of action. In the case of microaerophilic bacteria and parasites, the reduction of specific functional groups into toxic intermediates is crucial. For mammalian cells, some thiazolides can trigger apoptosis, which is also effective against intracellular pathogens. The exact mode of action against helminths remains to be elucidated (Hemphill et al., 2012).

Synthesis and Antimicrobial Activity of Pyridine Derivatives

Pyridine derivatives synthesized using benzothiazoles have been studied for their antimicrobial activity. These compounds show variable and modest activity against different strains of bacteria and fungi. The structural characterization of these compounds includes elemental analysis and various spectral studies. This research contributes to the understanding of how benzothiazole derivatives, possibly including the (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide, could be used in antimicrobial applications (Patel et al., 2011).

Antitumor Properties of Benzothiazole Derivatives

Benzothiazole derivatives have been synthesized and evaluated for their potential as antitumor agents. For instance, a derivative designed as a biologically stable compound without a nitro group showed significant inhibitory effects on tumor growth in vivo. This suggests the potential application of benzothiazole derivatives, including (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide, in the development of novel antitumor agents (Yoshida et al., 2005).

Diastereoselective Synthesis of Spiro Compounds

The diastereoselective synthesis of spiro compounds using benzothiazolium salts has been explored, producing novel derivatives. These compounds, characterized through NMR, IR, HRMS spectroscopy, and X-ray crystallography, could have potential applications in various fields of chemistry and medicine, including the exploration of their biological activities (Zeng et al., 2018).

Safety And Hazards

将来の方向性

The benzo[d]thiazole derivatives show potential as antimycobacterial agents, suggesting a direction for future research . Further studies could focus on understanding the putative binding pattern, as well as stability of the protein–ligand complex, against the selected target Pantothenate synthetase of Mtb .

特性

IUPAC Name |

N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2S/c1-19-7-6-17-11-5-4-10(15)8-12(11)20-14(17)16-13(18)9-2-3-9/h4-5,8-9H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUZJHQCUDXSLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

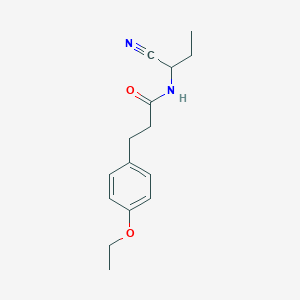

![N-[(4-Fluorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)prop-2-enamide](/img/structure/B2990297.png)

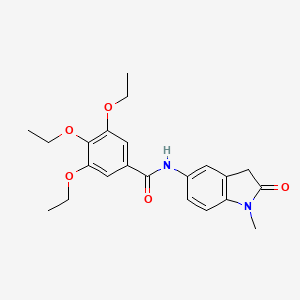

![6-ethyl 3-methyl 2-(4-benzoylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2990303.png)

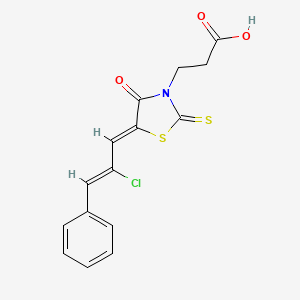

![7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2990308.png)

![2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2990309.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(methylthio)benzamide](/img/structure/B2990316.png)

![(E)-3-methoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2990318.png)